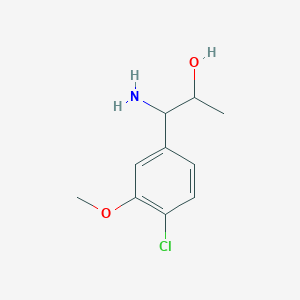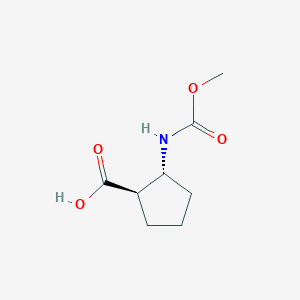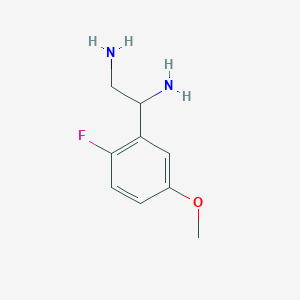
2-Bromo-6-(4-chloro-1H-pyrazol-1-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic compound that features both bromine and chlorine substituents on a benzaldehyde ring, along with a pyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(4-chloro-1H-pyrazol-1-yl)benzaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the benzaldehyde moiety. One common method includes the reaction of 2-bromo-6-nitrobenzaldehyde with 4-chloro-1H-pyrazole under suitable conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-(4-chloro-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: 2-Bromo-6-(4-chloro-1H-pyrazol-1-yl)benzoic acid.
Reduction Products: 2-Bromo-6-(4-chloro-1H-pyrazol-1-yl)benzyl alcohol.
Applications De Recherche Scientifique
2-Bromo-6-(4-chloro-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(4-chloro-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole moiety can form hydrogen bonds and π-π interactions with biological targets, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde: Similar structure but with a chlorine atom instead of bromine.
4-Bromo-1H-pyrazole: Contains the pyrazole ring with a bromine substituent but lacks the benzaldehyde moiety.
6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: A more complex heterocyclic structure with similar functional groups.
Uniqueness
2-Bromo-6-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and interactions with other molecules. The combination of the benzaldehyde and pyrazole moieties also provides a versatile scaffold for further functionalization and application in various fields.
Propriétés
Formule moléculaire |
C10H6BrClN2O |
|---|---|
Poids moléculaire |
285.52 g/mol |
Nom IUPAC |
2-bromo-6-(4-chloropyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H6BrClN2O/c11-9-2-1-3-10(8(9)6-15)14-5-7(12)4-13-14/h1-6H |
Clé InChI |
INTLZPLFASVCBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)C=O)N2C=C(C=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7-Diazaspiro[4.5]decane, 7-methyl-](/img/structure/B13057259.png)
![7-Methyl-1,7-diazaspiro[4.4]nonan-2-one](/img/structure/B13057261.png)
![4-(2-(4-Fluorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057280.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-chlorobenzoate](/img/structure/B13057288.png)




![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-(trifluoromethyl)benzoate](/img/structure/B13057318.png)



![2-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenolhydrochloride](/img/structure/B13057348.png)
